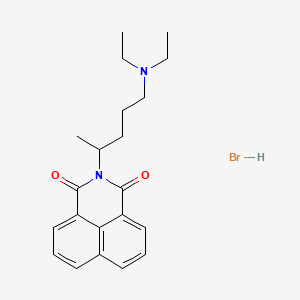stannane CAS No. 82580-22-1](/img/structure/B14417343.png)
[(Methoxycarbonothioyl)sulfanyl](triphenyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Methoxycarbonothioyl)sulfanylstannane is an organotin compound that features a unique combination of methoxycarbonothioyl and triphenyl groups attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their versatile reactivity and ability to form stable complexes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Methoxycarbonothioyl)sulfanylstannane typically involves the reaction of triphenyltin chloride with a suitable methoxycarbonothioyl-containing reagent. One common method is the reaction of triphenyltin chloride with methoxycarbonothioyl sulfide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under anhydrous conditions to prevent hydrolysis of the tin compound.
Industrial Production Methods
Industrial production of organotin compounds often involves large-scale reactions using similar synthetic routes as those used in the laboratory. The key to successful industrial production is the optimization of reaction conditions to maximize yield and purity while minimizing the formation of by-products. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(Methoxycarbonothioyl)sulfanylstannane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methoxycarbonothioyl group to a methoxycarbonyl group.
Substitution: The triphenyl groups can be substituted with other ligands through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce methoxycarbonyl derivatives.
科学研究应用
(Methoxycarbonothioyl)sulfanylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Organotin compounds have been studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of organotin compounds as therapeutic agents, although their toxicity remains a concern.
Industry: The compound is used in the production of polymers, coatings, and other materials where its unique reactivity can be exploited.
作用机制
The mechanism of action of (Methoxycarbonothioyl)sulfanylstannane involves the interaction of the tin atom with various molecular targets. The tin atom can coordinate with sulfur, oxygen, and nitrogen atoms in biological molecules, potentially disrupting their normal function. This coordination can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress.
相似化合物的比较
(Methoxycarbonothioyl)sulfanylstannane can be compared with other organotin compounds such as tributyltin hydride and triphenyltin chloride
List of Similar Compounds
Tributyltin hydride: Known for its use in radical reactions and as a reducing agent.
Triphenyltin chloride: Commonly used as a precursor in the synthesis of other organotin compounds.
Dibutyltin oxide: Used in the production of polyurethanes and as a catalyst in various organic reactions.
属性
CAS 编号 |
82580-22-1 |
|---|---|
分子式 |
C20H18OS2Sn |
分子量 |
457.2 g/mol |
IUPAC 名称 |
O-methyl triphenylstannylsulfanylmethanethioate |
InChI |
InChI=1S/3C6H5.C2H4OS2.Sn/c3*1-2-4-6-5-3-1;1-3-2(4)5;/h3*1-5H;1H3,(H,4,5);/q;;;;+1/p-1 |
InChI 键 |
VEXCRASZSGCQSY-UHFFFAOYSA-M |
规范 SMILES |
COC(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



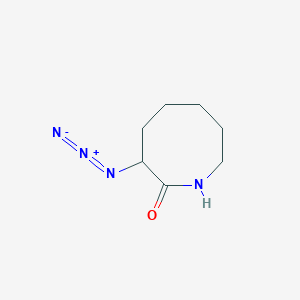
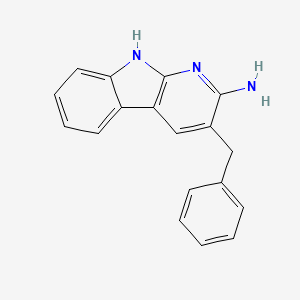
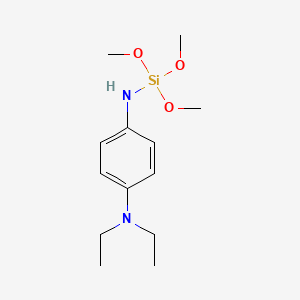
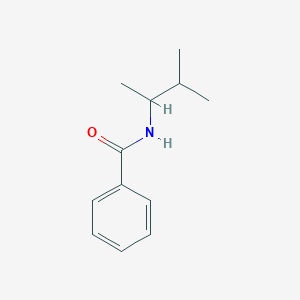
![N-(4-Chlorophenyl)-4-{2-[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene}-3-oxo-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14417291.png)
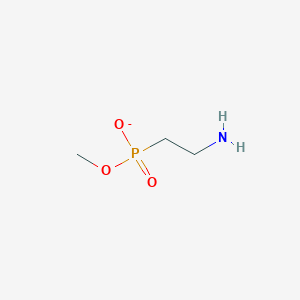
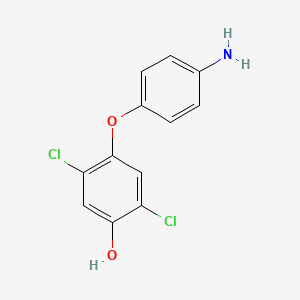
![4-[1-(2-Aminoanilino)ethylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14417309.png)
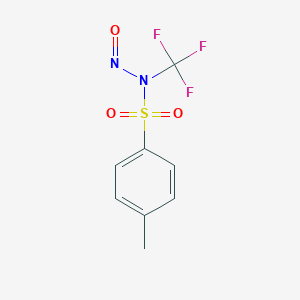
![{[4-(Dimethylamino)phenyl]methylidene}propanedial](/img/structure/B14417324.png)


